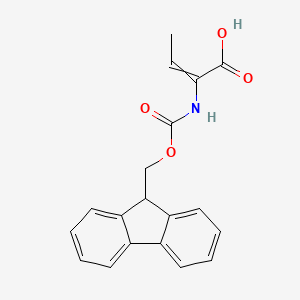
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group, typically using piperidine in an organic solvent.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group, yielding the free amino acid .
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions using piperidine, allowing for the sequential addition of amino acids to form the desired peptide chain .
Comparison with Similar Compounds
Similar Compounds
- 2-[(9H-fluoren-9-ylmethoxy)carbonylamino]isobutyric acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid is unique due to its specific structure, which includes a but-2-enoic acid moiety. This structure provides distinct reactivity and properties compared to other Fmoc-protected amino acids. Its ability to undergo various chemical reactions and its applications in peptide synthesis make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid |
InChI |
InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
MCHXCZMMTWJODE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


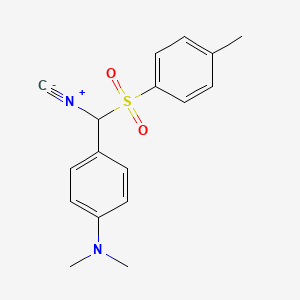
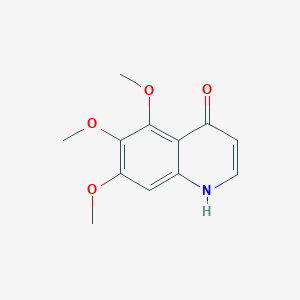
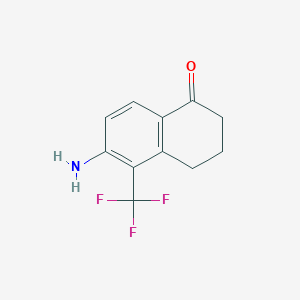
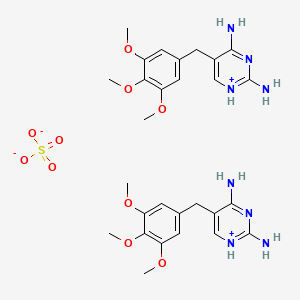
![(3S,5R,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14122397.png)
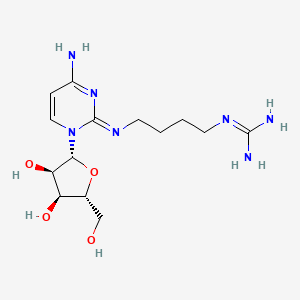
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14122406.png)
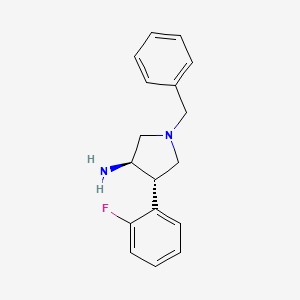
![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)

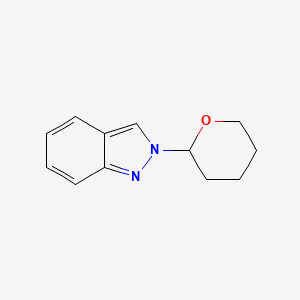
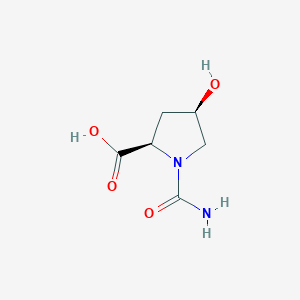
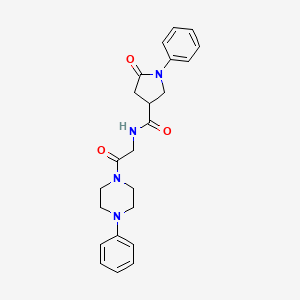
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14122429.png)
